molecular formula C11H13N3O4 B053201 4-(2,4-Dinitrophenyl)piperidine CAS No. 120447-45-2

4-(2,4-Dinitrophenyl)piperidine

Cat. No.: B053201
CAS No.: 120447-45-2
M. Wt: 251.24 g/mol
InChI Key: NZFXVQUVZFBRKL-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenyl)piperidine typically involves the reaction of piperidine with 2,4-dinitrochlorobenzene. This reaction is an example of aromatic nucleophilic substitution, where the nucleophilic piperidine attacks the electrophilic carbon atom of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product .

Reaction Conditions:

    Solvent: Aprotic solvents such as dimethyl sulfoxide or acetonitrile are commonly used.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenyl)piperidine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in further substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Reduction: 4-(2,4-Diaminophenyl)piperidine.

    Substitution: Products depend on the nature of the electrophile used in the reaction.

Scientific Research Applications

4-(2,4-Dinitrophenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. For example, the nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    2,4-Dinitrophenol: A compound with two nitro groups on a phenol ring.

Uniqueness

4-(2,4-Dinitrophenyl)piperidine is unique due to the combination of the piperidine ring and the 2,4-dinitrophenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent, and a subject of study for its biological activities. Further research into its applications and mechanisms of action could lead to new discoveries and advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

4-(2,4-dinitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-13(16)9-1-2-10(11(7-9)14(17)18)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFXVQUVZFBRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579700
Record name 4-(2,4-Dinitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120447-45-2
Record name 4-(2,4-Dinitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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